molecular formula C19H23BrN2O3 B11088753 6-bromo-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-3-carboxamide

Cat. No.: B11088753
M. Wt: 407.3 g/mol
InChI Key: VXQMIYJIBBFRPR-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-3-carboxamide: , also known by its IUPAC name, is a synthetic organic compound. Its molecular formula is C21H30BrNO3. Let’s break down its structure:

  • The chromene core consists of a benzopyran ring fused to a benzene ring.
  • The carboxamide group (CONH2) is attached to the chromene ring.
  • The tetramethylpiperidine moiety is a bulky substituent at the nitrogen atom.
  • The bromo group (Br) is located at position 6 of the chromene ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a suitable chromene precursor with a tetramethylpiperidine amine, followed by bromination. The exact reaction conditions and reagents depend on the specific synthetic pathway chosen.

Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities. Researchers often use multistep syntheses to access target compounds like this one.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The carbonyl group (C=O) in the carboxamide can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group or the bromine atom is possible.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Acid-Base Reactions: The carboxamide group can participate in acid-base reactions.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols).

    Acid Hydrolysis: Dilute acid (e.g., HCl) for cleaving the amide bond.

Major Products: The major products depend on the specific reactions performed. For example:

  • Bromination yields the 6-bromo derivative.
  • Reduction of the carbonyl group forms the corresponding alcohol.
  • Substitution reactions lead to various derivatives.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers use this compound as a building block for more complex molecules.

    Medicinal Chemistry: It may serve as a scaffold for drug development.

Biology and Medicine:

    Biological Activity: Investigating its biological effects (e.g., enzyme inhibition, receptor binding).

    Drug Discovery: Screening for potential therapeutic applications.

Industry:

    Fine Chemicals: Used in specialty chemical synthesis.

    Pharmaceuticals: Potential drug candidates.

Mechanism of Action

The precise mechanism of action for this compound depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

: IUPAC name: 6-bromo-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-3-carboxamide. : Molecular formula: C21H30BrNO3. : N-bromosuccinimide (NBS) is commonly used for bromination reactions. : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents. : Amide hydrolysis typically involves dilute

Properties

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

IUPAC Name

6-bromo-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-3-carboxamide

InChI

InChI=1S/C19H23BrN2O3/c1-18(2)9-13(10-19(3,4)22-18)21-16(23)14-8-11-7-12(20)5-6-15(11)25-17(14)24/h5-8,13,22H,9-10H2,1-4H3,(H,21,23)

InChI Key

VXQMIYJIBBFRPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C

Origin of Product

United States

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